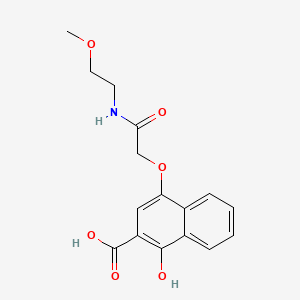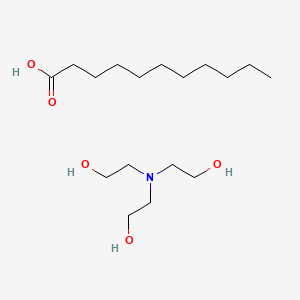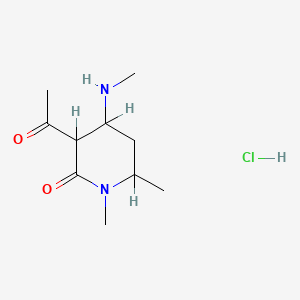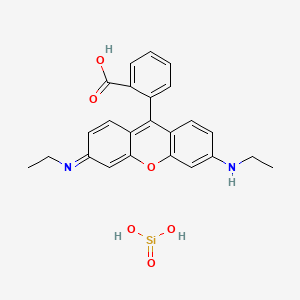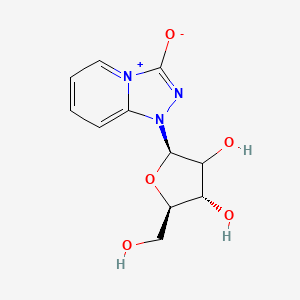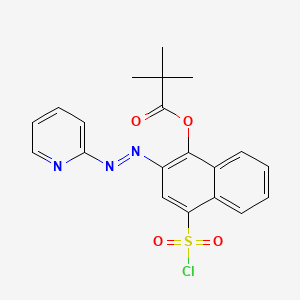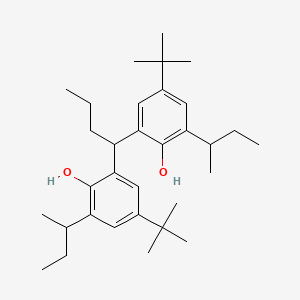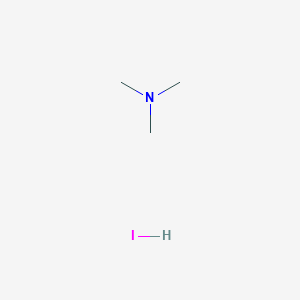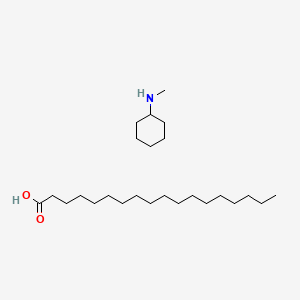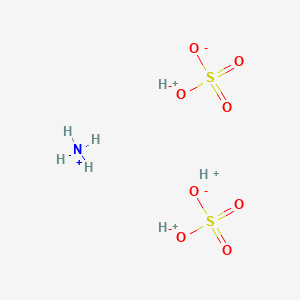
Ammonium trihydrogen disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium trihydrogen disulphate, also known as ammonium trihydrogen disulfate, is a chemical compound with the molecular formula H₇NO₈S₂. It is a salt formed from the combination of ammonium ions (NH₄⁺) and trihydrogen disulphate ions (H₃SO₄⁻). This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium trihydrogen disulphate can be synthesized through the reaction of sulfuric acid with ammonium sulfate. The reaction typically involves the following steps:
Mixing: Ammonium sulfate is dissolved in water to form a solution.
Addition of Sulfuric Acid: Concentrated sulfuric acid is slowly added to the ammonium sulfate solution while stirring.
Crystallization: The solution is then allowed to cool, leading to the crystallization of this compound.
The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously mixed and the product is crystallized and separated. The process is optimized to ensure high efficiency and minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium trihydrogen disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ammonium persulfate.
Reduction: It can be reduced to form ammonium sulfate and sulfur dioxide.
Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Various organic reagents can be used depending on the desired product.
Major Products Formed
Oxidation: Ammonium persulfate.
Reduction: Ammonium sulfate and sulfur dioxide.
Substitution: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Ammonium trihydrogen disulphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a pH regulator.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of fertilizers, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium trihydrogen disulphate involves its strong acidic properties. It can donate protons (H⁺ ions) to various chemical species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium sulfate: (NH₄)₂SO₄
Ammonium bisulfate: NH₄HSO₄
Ammonium persulfate: (NH₄)₂S₂O₈
Uniqueness
Ammonium trihydrogen disulphate is unique due to its strong acidic properties and its ability to participate in a wide range of chemical reactions. It is also distinct in its molecular structure, which allows it to form stable crystals and be used in various industrial applications.
Eigenschaften
CAS-Nummer |
35089-90-8 |
|---|---|
Molekularformel |
H7NO8S2 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
azanium;hydron;disulfate |
InChI |
InChI=1S/H3N.2H2O4S/c;2*1-5(2,3)4/h1H3;2*(H2,1,2,3,4) |
InChI-Schlüssel |
SCAIJDFUIDBVKD-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].[H+].[H+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



